7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Description
The compound 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid belongs to the tetrahydroindolizine carboxylic acid family, characterized by a bicyclic indolizine scaffold with a ketone group at position 5 and a carboxylic acid substituent at position 6. The ethoxy group at position 7 distinguishes it from analogs with other substituents (e.g., chloro, hydroxy, or methoxy groups).
Propriétés
IUPAC Name |
7-ethoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-8-6-9(13)12-5-3-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDCWSQEDSZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCC2=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS Number: 1291846-05-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is with a molecular weight of 223.22 g/mol. The compound features an indolizine core structure which is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| CAS Number | 1291846-05-3 |
Antimicrobial Properties
Research indicates that compounds similar to 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine have exhibited antimicrobial activity. A study focusing on indolizine derivatives showed that they could inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation by targeting specific oncogenes.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects attributed to the compound. It may exert these effects through antioxidant mechanisms and modulation of neuroinflammatory responses. This is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study tested the antimicrobial activity of various indolizine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indolizine structure can enhance antimicrobial potency.
- Anticancer Mechanisms : In a controlled experiment with human cervical cancer cells (HeLa), treatment with 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed increased apoptotic cells following treatment.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound showed a reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolism of this compound:
- Metabolic Stability : In vitro tests using liver microsomes indicated that 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine has moderate metabolic stability with a half-life of approximately 4 hours.
- Drug Interactions : Investigations into potential drug-drug interactions revealed that this compound does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations, suggesting a low risk for interactions with commonly prescribed medications.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Hydroxy Groups: Hydroxy analogs (e.g., methyl or ethyl esters) exhibit higher molecular weights (223–265 g/mol) and increased hydrogen-bonding capacity, which may influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
